molecular formula C20H14FN5O4 B2879015 N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-84-2

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2879015
CAS No.: 941890-84-2
M. Wt: 407.361
InChI Key: XEYGOZICRWEKHN-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a high-purity chemical compound offered for research and development purposes. This complex molecule is part of the pyrazolopyridine family, a class of nitrogen-containing heterocyclic compounds noted for their significant potential in medicinal chemistry and drug discovery . The specific structure, featuring a 4-fluoro-3-nitrophenyl carboxamide group attached to the core pyrazolopyridine scaffold, is designed for use as a key intermediate or a target molecule in high-throughput screening and pharmacological studies. Researchers can utilize this compound to explore structure-activity relationships (SAR), investigate novel biological targets, and develop new therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the compound's specific mechanism of action, efficacy, and stability under their unique conditions.

Properties

CAS No.

941890-84-2

Molecular Formula

C20H14FN5O4

Molecular Weight

407.361

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C20H14FN5O4/c1-11-17-18(27)14(10-22-19(17)25(24-11)13-5-3-2-4-6-13)20(28)23-12-7-8-15(21)16(9-12)26(29)30/h2-10H,1H3,(H,22,27)(H,23,28)

InChI Key

XEYGOZICRWEKHN-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo-pyridine core, which is often associated with various pharmacological activities. Its molecular formula is C19H16F1N5O3C_{19}H_{16}F_{1}N_{5}O_{3}, and it is characterized by the presence of both fluorine and nitro groups, which can influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-b]pyridine class. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT116 (Colon carcinoma)12.5
HepG2 (Liver carcinoma)15.0
MCF7 (Breast carcinoma)20.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that specific cell line.

The mechanism through which this compound exerts its anticancer effects is believed to involve multiple pathways:

  • Inhibition of Proliferation : The compound has shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, which is crucial for its anticancer activity.
  • Targeting Specific Enzymes : It may act as an inhibitor of certain kinases or enzymes that are overactive in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on HCT116 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized MTT assays to quantify cell viability and apoptosis assays to confirm apoptotic activity .
  • Mechanistic Insights : Computational docking studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies suggest strong binding affinities with proteins like VEGFR2, indicating potential as an antiangiogenic agent .
  • Comparative Studies : When compared to established chemotherapeutics like doxorubicin, this compound exhibited comparable or superior activity against certain cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Potential Functional Impact
Target Compound Pyrazolo[3,4-b]pyridine 4-fluoro-3-nitrophenyl, 3-methyl-4-oxo, phenyl at position 1 Enhanced electron-withdrawing effects; potential for π-π stacking and hydrogen bonding
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, cyano, morpholin-4-yl-ethoxy Increased lipophilicity (CF3); kinase inhibition potential due to pyrimidine moiety
N-[(4-fluorophenyl)methyl]-1-methyl-5-(2-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide Pyrazolo[4,3-c]pyridine 4-fluorophenylmethyl, 2-methylbenzoyl Improved solubility (tetrahydrofuran ring); benzoyl group may enhance target selectivity

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Groups: The target compound’s 3-nitro and 4-fluoro groups contrast with the trifluoromethyl and cyano groups in the pyrrolo-pyridazine derivative (EP 4 374 877 A2). Nitro groups may confer higher reactivity but lower metabolic stability compared to cyano or CF3 groups .
  • Solubility : The absence of morpholine or tetrahydrofuran moieties in the target compound suggests lower aqueous solubility compared to analogues in and , which may limit bioavailability .

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